molecular formula C14H18Br2N2 B1330068 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide CAS No. 14208-08-3

1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide

Cat. No.: B1330068
CAS No.: 14208-08-3
M. Wt: 374.11 g/mol
InChI Key: OZXBTPBFHBTLJM-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide typically involves the reaction of 4-bromobutylpyridine with pyridine in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with a non-solvent such as diethyl ether . The reaction can be represented as follows:

4-bromobutylpyridine+pyridine1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide\text{4-bromobutylpyridine} + \text{pyridine} \rightarrow \text{this compound} 4-bromobutylpyridine+pyridine→1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ions to pyridine.

    Substitution: The bromide ions can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ions under basic conditions.

Major Products Formed

    Oxidation: Pyridinium N-oxides.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium salts.

Scientific Research Applications

1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through electrostatic interactions and hydrogen bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide is unique due to its dual pyridinium structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-pyridin-1-ium-1-ylbutyl)pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.2BrH/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;;/h1-6,9-12H,7-8,13-14H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXBTPBFHBTLJM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931329
Record name 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14208-08-3
Record name Pyridinium, 1,1'-tetramethylenebis-, dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014208083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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